N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Catalog No.
S2749446
CAS No.
391875-37-9
M.F
C14H16ClN3O2S2
M. Wt
357.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chlo...

CAS Number

391875-37-9

Product Name

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Molecular Formula

C14H16ClN3O2S2

Molecular Weight

357.87

InChI

InChI=1S/C14H16ClN3O2S2/c1-4-8(2)21-14-18-17-13(22-14)16-12(19)10-7-9(15)5-6-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,19)

InChI Key

ZKHIXYYZXBECBE-UHFFFAOYSA-N

SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC

solubility

not available

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide, also known as SCT, is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These molecules have been explored for their potential applications in various fields of scientific research, including:

  • Antimicrobial activity: Studies have shown that SCT exhibits antibacterial and antifungal properties. For instance, a 2013 study published in " Arzneimittelforschung" demonstrated that SCT displayed antibacterial activity against several Gram-positive and Gram-negative bacteria strains. [] However, further research is needed to determine the effectiveness and mechanism of action of SCT against various microbial pathogens.
  • Insecticidal activity: SCT has also been investigated for its potential insecticidal properties. A 2010 study published in the "Journal of Agricultural and Food Chemistry" reported that SCT exhibited insecticidal activity against some lepidopteran insect pests. [] However, similar to its antimicrobial properties, more research is required to understand the efficacy and safety profile of SCT for insecticidal applications.
  • Antioxidant activity: Some studies suggest that SCT might possess antioxidant properties. A 2011 study published in " Molecules" showed that SCT exhibited free radical scavenging activity in vitro. [] However, further investigations are needed to confirm these findings and explore the potential implications of SCT's antioxidant properties in vivo.

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. Its molecular formula is C12H14ClN3O2SC_{12}H_{14}ClN_{3}O_{2}S and it has a molecular weight of approximately 327.4 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities, and is substituted with a sec-butylthio group and a chloro-methoxybenzamide moiety, contributing to its unique chemical properties.

Typical of amides and thiadiazoles. For instance:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding acid and amine.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Reduction: The thiadiazole ring can be subjected to reduction reactions, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and potential for generating novel derivatives.

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide exhibits significant biological activities. Compounds in the thiadiazole class are often explored for their antimicrobial, antifungal, and anti-inflammatory properties. Preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Antifungal Properties: In vitro studies may reveal activity against fungal pathogens.
  • Anti-inflammatory Effects: Potential modulation of inflammatory pathways.

Such biological activities make it a candidate for further pharmacological evaluation .

The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide typically involves multi-step organic synthesis techniques:

  • Formation of Thiadiazole: The initial step may involve the reaction of hydrazine derivatives with carbon disulfide and appropriate halogenated compounds to form the thiadiazole ring.
  • Substitution Reactions: Subsequent introduction of the sec-butylthio group can be achieved through nucleophilic substitution methods.
  • Amidation: Finally, the introduction of the chloro-methoxybenzamide moiety is performed through amidation reactions with appropriate acyl chlorides or anhydrides.

These steps require careful control of reaction conditions to ensure high yields and purity .

The compound has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemistry: Potential use as a fungicide or pesticide due to its biological activity against plant pathogens.
  • Material Science: Exploration in creating novel materials with specific electronic or optical properties.

These applications underscore the importance of this compound in both medicinal chemistry and agricultural sciences .

Interaction studies involving N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide focus on its interactions with biological macromolecules:

  • Protein Binding Studies: Understanding how this compound binds to target proteins can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes related to disease processes.

Such studies are crucial for determining its therapeutic potential and safety profile .

Several compounds share structural features with N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide. Here are some similar compounds:

Compound NameMolecular FormulaBiological Activity
N-(butan-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamideC11H14N3O2SC_{11}H_{14}N_{3}O_{2}SAntimicrobial
5-[(sec-butyl)thio]-1,3,4-thiadiazol-2-amineC6H11N3SC_{6}H_{11}N_{3}SAntimicrobial
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamideC13H14ClN3OSC_{13}H_{14}ClN_{3}OSAntimicrobial

Uniqueness

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups that enhance its solubility and bioactivity compared to other thiadiazole derivatives. The presence of both chloro and methoxy groups allows for increased interaction with biological targets while maintaining stability during synthesis and storage .

XLogP3

4.3

Dates

Last modified: 08-16-2023

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